3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
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Overview
Description
3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one is a member of imidazolidines.
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been synthesized and analyzed for its structural properties. In one study, the crystal structure was stabilized by intermolecular N—H⋯N hydrogen bonding and by an intramolecular C—H⋯O hydrogen interaction, with the F atom of the 2-(4-fluorophenyl) group being disordered over two positions (Selig, Schollmeyer, Albrecht, & Laufer, 2010).
Biological Activities
- Kinase Inhibition : The compound shows potential as a kinase inhibitor. Specific examples include its role as a p38α MAPK, CK1δ, and JAK2 kinase inhibitor, with its selectivity influenced by the heteroaryl group at imidazole C-5 and the position of a carboxylic acid or tetrazole at imidazole C-2 (Seerden et al., 2014).
- Antiviral Activity : Some derivatives of this compound have shown activity against hepatitis C virus in the subgenomic replicon system, indicating its potential use in antiviral therapies (Puerstinger, Paeshuyse, De Clercq, & Neyts, 2007).
- Antimicrobial Activity : Novel derivatives of this compound have displayed significant antibacterial and antifungal activities, indicating its potential use in antimicrobial therapies (Demchenko et al., 2021).
Material Sciences
The compound has been used in material science research, particularly in the study of fluorescence enhancement performance when bound to Fe2O3 nanoparticles. This indicates its potential applications in the field of photophysics and materials chemistry (Kalaiarasi, Ashok, Prabakaran, & Paulsingh, 2017).
Properties
Molecular Formula |
C18H16F2N2O |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C18H16F2N2O/c19-12-7-9-13(10-8-12)22-17(14-4-1-2-5-15(14)20)21-11-3-6-16(21)18(22)23/h1-2,4-5,7-10,16-17H,3,6,11H2 |
InChI Key |
QVCGITUFJPEAIL-UHFFFAOYSA-N |
SMILES |
C1CC2C(=O)N(C(N2C1)C3=CC=CC=C3F)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC2C(=O)N(C(N2C1)C3=CC=CC=C3F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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